4-(3-(methylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

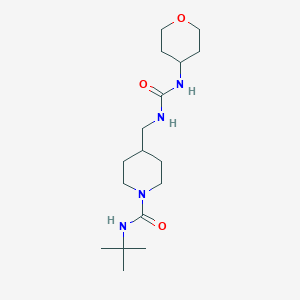

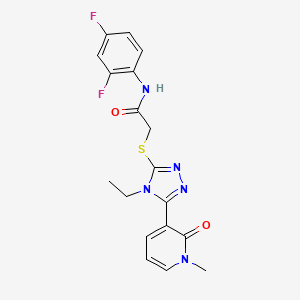

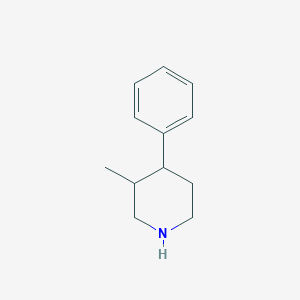

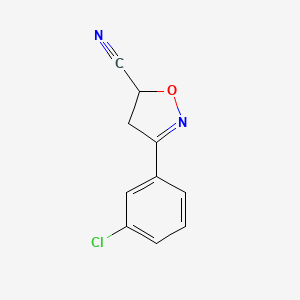

The compound “4-(3-(methylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one” is likely a complex organic molecule. It appears to contain a quinoxaline core, which is a type of heterocyclic compound. The presence of a benzoyl group and a methylsulfonyl group suggests that this compound may have interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The benzoyl and methylsulfonyl groups may be susceptible to nucleophilic attack, and the quinoxaline core could potentially participate in various ring-opening or ring-closing reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Scientific Research Applications

Antiallergic Activity and Synthesis

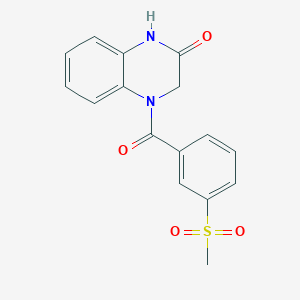

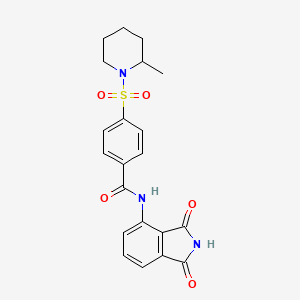

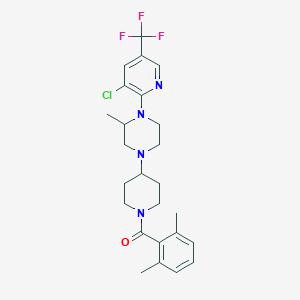

Research into tetracyclic derivatives of quinoline-2-carboxylic acids, including compounds related to the one , has shown that certain substitutions can enhance antiallergic activity. The introduction of acetyl, benzoyl, and phenylsulfonyl substituents to 1,4-dihydro-4-oxoquinoline-2-carboxylic acid has been found to increase activity in rat passive cutaneous anaphylaxis assays. Further modifications to incorporate an 8-benzoyl moiety into a tetracyclic structure have resulted in compounds with equipotency to DSCG, highlighting the potential of these derivatives in developing antiallergic treatments (Erickson et al., 1978).

Optical Properties and Nanoaggregate Formation

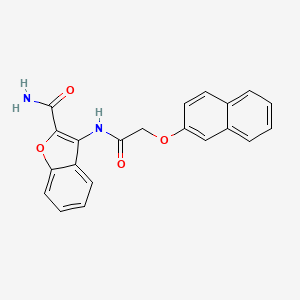

The study of 1,8-naphthalimide-based compounds has revealed the ability of these molecules to form nanoaggregates in aqueous-DMF solutions and exhibit aggregation-enhanced emission. The compounds, including derivatives of benzoic acid, have been characterized using various techniques, demonstrating their photophysical properties in both solution and solid states. This research provides insight into the design of materials with specific optical properties for potential use in sensory applications and material science (Srivastava et al., 2016).

Sulfonamide and Amide Group Synthesis

A three-component reaction has been described for the synthesis of 3,4-dihydroquinoxalines bearing a sulfonamide or an amide group. This method involves the reaction of intermediate dihydroquinoxalines with arylsulfonyl isocyanates to produce the title compounds, showcasing a strategy for introducing functional groups into the quinoxaline framework. Such synthetic methodologies contribute to the development of compounds with varied biological and pharmacological activities (Alizadeh et al., 2008).

Electroactive Material for Flow Batteries

An interesting application of electroactive organic molecules related to quinoxalinone derivatives involves their use in flow batteries. Specifically, 3,4-Dihydroxy-9,10-anthraquinone-2-sulfonic acid (ARS), a compound with structural similarities, has been proposed as a redox-active material for the negative side of flow batteries. The study discusses the electrochemical characteristics and mass transport properties of ARS, suggesting the potential of organic molecules in developing cost-effective and resource-unconstrained alternatives for metal-based flow batteries (Zhang et al., 2016).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

4-(3-methylsulfonylbenzoyl)-1,3-dihydroquinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4S/c1-23(21,22)12-6-4-5-11(9-12)16(20)18-10-15(19)17-13-7-2-3-8-14(13)18/h2-9H,10H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBEKMBGRUDJQSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C(=O)N2CC(=O)NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-acetic acid](/img/structure/B2703574.png)

![2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2703576.png)